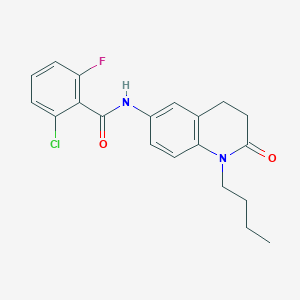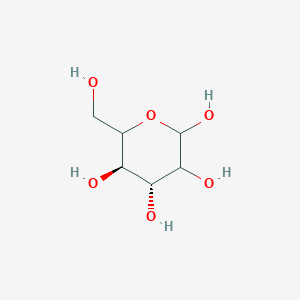
5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one and related compounds involves complex organic reactions. For instance, derivatives like 5-(4-hydroxycinnolin-3-yl)tetrazoles and 2-methyl-5-(4-acetoxycinnolin-3-yl)-1,3,4-oxadiazoles have been synthesized, showing moderate antimicrobial activity, but none exhibited antihistaminic activity (Menon & Purushothaman, 1998). Another example includes the synthesis of 5-formyl-6-methyl-5,6,7,8-tetrahydropterine, which serves as a model substance for biologically important tetrahydropterines, obtained through formylation (Ganguly, Bieri, & Viscontini, 1981).
Molecular Structure Analysis
The molecular structure of compounds related to this compound often reveals significant information about their chemical behavior. For instance, (6R,S)-5-Formyl-6-methyl-5,6,7,8-tetrahydropterine exhibits a mixture of two rotamers in solution, providing insights into its conformational dynamics (Ganguly, Bieri, & Viscontini, 1981).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can be complex and diverse. For example, regioselective synthesis techniques have been developed for tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(6H)-ones, offering insights into reaction mechanisms and structural studies (Quiroga et al., 2001).
Scientific Research Applications
Platelet Aggregation Inhibition
A study conducted by Meanwell et al. (1991) on 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives, which are structurally related to 5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one, found potent inhibitory activity against cAMP hydrolysis by human platelet phosphodiesterase and ADP- and collagen-induced aggregation of rabbit blood platelets. This suggests potential applications in preventing thrombosis and other platelet aggregation-related conditions (Meanwell et al., 1991).
Energetic Materials Research
Klapötke and Stierstorfer (2007) investigated the nitration products of 5-amino-1H-tetrazole and its methyl derivatives, which are chemically similar to this compound. Their research focused on analyzing the properties of these compounds as energetic materials, suggesting potential applications in the field of explosives and propellants (Klapötke & Stierstorfer, 2007).
Ring Enlargement and Structural Analysis
Hostettler et al. (1986) conducted research on the ring enlargement of 3-Dimethylamino-2H-azirines and 3-isoxazolidinone, producing 5,6,7,8-tetrahydro-4H-1,2,5-oxadiazocines. The study includes structural analysis through X-ray crystallography, which is significant for understanding the structural properties and potential applications of similar compounds like this compound (Hostettler et al., 1986).
Applications in Drug Synthesis
Mineyeva (2014) explored the synthesis of (6S)-6-undecyltetrahydro-2H-pyran-2-one, a drug for weight loss, starting from methyl (5S)-5-hydroxy-3-methylidenehexanoate. This study highlights the potential use of this compound in the synthesis of pharmaceutical compounds (Mineyeva, 2014).
Antimicrobial and Anti-Inflammatory Research
Rajanarendar et al. (2012) synthesized novel compounds, including isoxazolyl pyrimido[4,5-b]quinolin-4-ones, and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. This research opens pathways for exploring similar compounds like this compound in biomedical applications (Rajanarendar et al., 2012).
properties
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-2-4-8-7(6)5-9(12)11-10-8/h5-6H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDARNZAEFAHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NNC(=O)C=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)
![3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2493096.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2493098.png)
![N-(1-cyanocyclopropyl)-2-{4-methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B2493099.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)
![Ethyl 4-{[(6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B2493103.png)
![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)
![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)